

Dihydroobionin B: A Potent HIV-1 Integrase Inhibitor from a Freshwater Fungus

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Compound of Interest

Compound Name: Dihydroobionin B

Cat. No.: B12389680

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An In-depth Technical Guide on the Discovery, Natural Source, and Characterization of Dihydroobionin B

Abstract

This technical guide provides a comprehensive overview of the discovery, natural source, and characterization of **Dihydroobionin B**, a potent natural product with significant anti-HIV activity. **Dihydroobionin B** was recently identified as a chiral congener of the known compound obionin B and has demonstrated potent inhibitory activity against HIV-1 integrase. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the isolation, structure elucidation, and biological evaluation of this promising molecule. The guide includes a summary of quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Discovery and Natural Source

Dihydroobionin B was discovered and isolated from *Pseudocoleophoma* sp. KT4119, a freshwater fungus.^[1] The fungus was collected in 2020 from a submerged wood block in Kochi Prefecture, Japan.^[1] This discovery highlights the potential of freshwater fungi as a source of novel, bioactive secondary metabolites. The isolation of **Dihydroobionin B** from a microbial source is advantageous for potential future production through fermentation.

Physicochemical and Biological Properties

Dihydroobionin B is a chiral compound whose planar structure was determined through mass and NMR spectral analysis.^[1] A key characteristic of this molecule is its extraordinarily large specific rotation.^[1] Its most significant biological activity identified to date is the potent and specific inhibition of HIV-1 integrase.^[1]

Data Presentation

The following table summarizes the key quantitative data reported for **Dihydroobionin B**.

Parameter	Value	Reference
Natural Source	Pseudocoleophoma sp. KT4119	^[1]
Biological Activity	HIV-1 Integrase Inhibition	^[1]
IC ₅₀	0.44 µM	^[1]
Specific Rotation ([α] ²⁰ _D)	+1080 (c 0.056, CHCl ₃)	^[1]

Experimental Protocols

While the full detailed protocols from the primary literature are proprietary, this section outlines generalized yet detailed methodologies analogous to those typically employed for the isolation and characterization of novel fungal secondary metabolites like **Dihydroobionin B**.

Fungal Fermentation and Extraction

- Fungal Culture:** The producing organism, *Pseudocoleophoma* sp. KT4119, is cultured in a suitable liquid medium to promote the production of secondary metabolites. A common approach involves an initial seed culture grown for several days, which is then used to inoculate larger-scale fermentation cultures.
- Fermentation:** The large-scale fermentation is carried out in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of **Dihydroobionin B**.

- **Extraction:** Following fermentation, the fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The fungal mycelium may also be extracted separately to ensure the complete recovery of the compound. The organic extracts are then combined and concentrated under reduced pressure.

Isolation and Purification

- **Initial Fractionation:** The crude extract is subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to separate compounds based on polarity.
- **Chromatographic Purification:** The fraction containing **Dihydroobionin B** is further purified using a series of chromatographic techniques. This typically involves column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

Structure Elucidation

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the molecular formula of the isolated compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of 1D and 2D NMR experiments, including ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC, are conducted to elucidate the planar structure and stereochemistry of **Dihydroobionin B**.
- **Chiroptical Spectroscopy:** The absolute configuration of the chiral centers is determined using electronic circular dichroism (ECD) spectral analysis, often in conjunction with computational calculations.^[1]

HIV-1 Integrase Inhibition Assay

The inhibitory activity of **Dihydroobionin B** against HIV-1 integrase is assessed using an in vitro enzymatic assay. A common method is an ELISA-based assay:

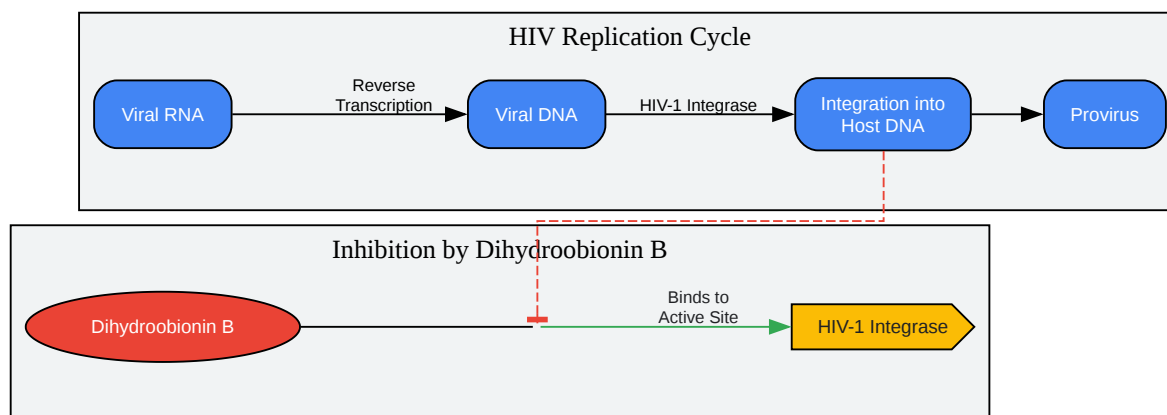
- **Assay Principle:** The assay measures the two key catalytic reactions of integrase: 3'-processing and strand transfer.

- Procedure:
 - A 96-well plate is coated with a donor DNA substrate that mimics the viral DNA end.
 - Recombinant HIV-1 integrase enzyme is added to the wells.
 - The test compound (**Dihydroobionin B**) at various concentrations is added to the wells and incubated with the enzyme.
 - A target DNA substrate is then added to initiate the strand transfer reaction.
 - The amount of integrated DNA is quantified using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal.
 - The IC₅₀ value is calculated by measuring the concentration of **Dihydroobionin B** required to inhibit 50% of the integrase activity.

Mechanism of Action: Inhibition of HIV-1 Integrase

Dihydroobionin B exerts its anti-HIV effect by inhibiting the viral enzyme integrase, which is essential for the replication of HIV.^[1] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. By blocking this process,

Dihydroobionin B prevents the establishment of a productive infection. Docking experiments have been conducted to propose a plausible mechanism for its inhibitory action, likely involving the binding of **Dihydroobionin B** to the active site of the integrase enzyme.^[1]



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Caption: Proposed mechanism of HIV-1 integrase inhibition by **Dihydroobionin B**.

Conclusion

Dihydroobionin B represents a significant addition to the growing arsenal of natural products with potent antiviral activity. Its discovery from a freshwater fungus underscores the importance of exploring diverse ecological niches for novel drug leads. The potent and specific inhibition of HIV-1 integrase makes **Dihydroobionin B** a promising candidate for further preclinical and clinical development as an anti-HIV therapeutic agent. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.

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References

- 1. HIV-1 Integrase Inhibitor, Dihydroobionin B, and the Investigation of Its Extraordinary Specific Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
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